

# Evaluating the bioequivalence of two different Terazosin formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Terazosin (piperazine D8)

Cat. No.: B15141049

Get Quote

# A Comparative Bioequivalence Study of Two Terazosin Formulations

This guide provides a comprehensive comparison of the bioequivalence of two different formulations of Terazosin, a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate. The following sections detail the experimental protocols, present a comparative analysis of pharmacokinetic data, and visualize the study workflow and decision-making process for bioequivalence assessment. This information is intended for researchers, scientists, and professionals in the field of drug development.

## **Comparative Pharmacokinetic Data**

A pivotal bioequivalence study was conducted to compare a test formulation of Terazosin with a reference formulation. The study, designed as a randomized, open-label, single-dose, two-period crossover investigation, yielded the following pharmacokinetic parameters.[1] The data presented in the table below summarizes the key findings from a study conducted in healthy adult subjects.



| Pharmacokinetic<br>Parameter | Test Formulation<br>(Mean ± SD) | Reference<br>Formulation (Mean<br>± SD) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|---------------------------------|-----------------------------------------|----------------------------------|
| Cmax (ng/mL)                 | 49.72 ± 9.86                    | 61.66 ± 18.37                           | 93.8% - 105.1%                   |
| AUC0-t (ng·h/mL)             | 516.35 ± 107.33                 | 616.58 ± 118.48                         | 88.3% - 108.4%                   |
| AUC0-∞ (ng·h/mL)             | 532.62 ± 112.42                 | 634.99 ± 122.49                         | Not Reported                     |
| Tmax (h)                     | 1.00 (0.25 - 2.00)              | 0.75 (0.50 - 4.00)                      | Not Applicable                   |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. The 90% Confidence Intervals (CI) for the geometric mean ratios of Cmax and AUC0-t for the test to reference formulation fell within the pre-defined bioequivalence criterion of 80-125%.[1][2]

### **Experimental Protocols**

The bioequivalence of the two Terazosin formulations was established through a meticulously designed clinical trial. The following protocol outlines the key methodological aspects of the study.

#### **Study Design**

A randomized, open-label, single-dose, two-period, two-sequence, crossover study design was employed.[1][3] Healthy, non-smoking male subjects between the ages of 18 and 45 were enrolled. Each subject received a single 2 mg oral dose of either the test or the reference Terazosin formulation in each of the two study periods.[2] The two periods were separated by a washout period of at least one week to ensure complete elimination of the drug from the body before the administration of the second formulation.[1]

#### **Subject Selection**

Healthy adult male volunteers were selected based on a comprehensive medical history, physical examination, and clinical laboratory tests. Key inclusion criteria included a body mass



index (BMI) within the normal range and no history of significant medical conditions. Exclusion criteria included any history of hypersensitivity to Terazosin or related drugs, alcohol or drug abuse, and the use of any medication that could potentially interfere with the pharmacokinetics of Terazosin.

### **Drug Administration and Blood Sampling**

After an overnight fast of at least 10 hours, subjects received a single oral dose of the assigned Terazosin formulation with a standardized volume of water. Blood samples were collected at pre-dose (0 hours) and at specific time points post-dose to characterize the pharmacokinetic profile of Terazosin. A representative blood sampling schedule, based on a study in beagle dogs, includes collection at 0, 0.25, 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 36, and 48 hours post-dose.[4] It is important to note that the exact sampling times in human studies may vary but are designed to adequately capture the absorption, distribution, and elimination phases of the drug.

#### **Analytical Method**

The concentration of Terazosin in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This highly sensitive and specific method allows for the accurate quantification of Terazosin in biological matrices.

#### **Statistical Analysis**

The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ were calculated from the plasma concentration-time data for each subject. To assess bioequivalence, an analysis of variance (ANOVA) was performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference formulations were calculated. For two formulations to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80% to 125%.[1]

#### **Visualizations**

The following diagrams illustrate the experimental workflow of the bioequivalence study and the logical framework for assessing bioequivalence.





Click to download full resolution via product page

Experimental workflow of a typical bioequivalence study.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Bioequivalence study of two formulations of terazosin hydrochloride capsule in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. m.youtube.com [m.youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioequivalence of Terazosin Hydrochloride Tablets in Healthy Volunteers [journal11.magtechjournal.com]
- To cite this document: BenchChem. [Evaluating the bioequivalence of two different Terazosin formulations.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15141049#evaluating-the-bioequivalence-of-two-different-terazosin-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com